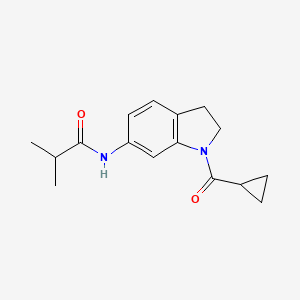
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide, commonly referred to as 6-APA, is a synthetic compound that has been used in research and development for over four decades. It is a derivative of the naturally occurring amino acid tryptophan and is used as a building block for the synthesis of other compounds. 6-APA has been studied extensively for its ability to act as a precursor for the synthesis of a variety of compounds, including drugs, vitamins, and hormones. 6-APA has also been studied for its potential role in the regulation of physiological and biochemical processes.
科学研究应用
6-APA has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been used in the synthesis of a variety of compounds, including drugs, vitamins, and hormones. 6-APA has also been studied for its ability to act as a precursor for the synthesis of other compounds, such as peptides and proteins. In addition, 6-APA has been used in the synthesis of a variety of pharmaceuticals and has been studied for its potential role in the regulation of physiological and biochemical processes.
作用机制
Target of Action
A structurally similar compound, n-(1-acetyl-2,3-dihydro-1h-indol-6-yl)-3-(3-cyano-phenyl)-n-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (jnj-5207787), is known to target the neuropeptide y y2 receptor (y2) .
Mode of Action
The structurally similar compound jnj-5207787 acts as an antagonist of the y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus .
Biochemical Pathways
The structurally similar compound jnj-5207787, by acting as an antagonist of the y2 receptor, could potentially affect the neuropeptide y signaling pathway .
Pharmacokinetics
The structurally similar compound jnj-5207787, after intraperitoneal administration in rats (30 mg/kg), penetrated into the brain (cmax = 1351 ± 153 ng/ml at 30 min) and occupied y2 receptor binding sites as revealed by ex vivo receptor autoradiography .
Result of Action
The structurally similar compound jnj-5207787, by acting as an antagonist of the y2 receptor, could potentially inhibit the effects of neuropeptide y on its target cells .
实验室实验的优点和局限性
6-APA has several advantages and limitations for use in lab experiments. One of the main advantages of 6-APA is its ability to act as a precursor for the synthesis of a variety of compounds, including drugs, vitamins, and hormones. In addition, 6-APA is relatively inexpensive and easy to synthesize. However, 6-APA is also limited in its ability to act as an agonist or antagonist of certain receptors in the body, which may limit its potential applications in the regulation of physiological and biochemical processes.
未来方向
There are a number of potential future directions for 6-APA research. One potential direction is the development of new methods for the synthesis of 6-APA. In addition, further research is needed to better understand the mechanism of action of 6-APA and its potential role in the regulation of physiological and biochemical processes. Furthermore, research is needed to explore the potential applications of 6-APA in the synthesis of drugs, vitamins, and hormones. Finally, research is needed to explore the potential therapeutic applications of 6-APA, such as its potential role in the treatment of diseases.
合成方法
6-APA can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of 2,3-dihydro-1H-indol-6-yl acetate with phenoxyacetic acid in the presence of an acid catalyst. The reaction results in the formation of 6-APA and acetic acid as the byproduct. The reaction is typically carried out in an aqueous solution and can be completed in a few hours. Other methods of synthesis, such as the reaction of 6-APA with a base, have also been developed and are becoming increasingly popular.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)20-10-9-14-7-8-15(11-17(14)20)19-18(22)12-23-16-5-3-2-4-6-16/h2-8,11H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSCONNIOGUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














